LogP Differential: Dipropyl (3.15) vs. Dimethyl (1.58) vs. Diethyl (~2.0) Sodium Phosphorothioates
Dipropyl sodium phosphorothioate exhibits a calculated logP of 3.145, making it approximately 1.56 log units more lipophilic than the dimethyl homologue (logP 1.585) and approximately 1.05–1.22 log units above the diethyl homologue (parent acid logP ≈ 1.93–2.09) . This represents a ~36-fold increase in octanol-water partitioning relative to the dimethyl analogue. The logP increment of ~0.5–0.6 per added methylene unit is consistent with established Hansch π values for aliphatic carbon atoms.
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | 3.145 |
| Comparator Or Baseline | Dimethyl sodium phosphorothioate: 1.585; Diethyl phosphorothioate (parent acid, CAS 2465-65-8): 1.93–2.09 (estimated) |
| Quantified Difference | ΔlogP = +1.56 vs. dimethyl; ΔlogP ≈ +1.05–1.22 vs. diethyl; ~36-fold higher octanol/water partitioning vs. dimethyl |
| Conditions | Calculated values from ChemSrc database; consistent with computational estimation methods (ACD/Labs or similar) |
Why This Matters
Higher logP directly impacts membrane permeability in biological assays, organic-phase extraction efficiency in synthesis, and environmental bioavailability—making the dipropyl analogue the preferred choice when target partitioning into non-polar phases is required.
